Camphoric acid

Vue d'ensemble

Description

L'acide camphorique, de formule chimique C10H16O4 , est une substance cristalline blanche obtenue par oxydation du camphre. Il existe sous trois formes optiquement différentes, la forme dextrogyre étant la plus couramment utilisée en pharmacie . Ce composé a été étudié et isolé pour la première fois par le pharmacien français Nicolas Vauquelin au début du XIXe siècle .

Méthodes De Préparation

L'acide camphorique peut être synthétisé par oxydation du camphre à l'aide d'acide nitrique . Les méthodes de production industrielle impliquent l'oxydation du camphre avec de l'acide nitrique dans des conditions contrôlées pour obtenir de l'acide camphorique . Une autre méthode consiste à le synthétiser à partir d'oxalate de diéthyle et d'acide 3,3-diméthylpentanoïque, comme l'a démontré le chimiste finlandais Gustav Komppa .

Analyse Des Réactions Chimiques

Esterification

Strategies for Esterification:

- Anhydride Activation:

- Pre-formed Anhydride: Reacting camphoric acid with a dehydrating reagent can produce camphoric anhydride. The anhydride is more reactive towards nucleophilic attack by alcohols .

- In situ Anhydride Formation: The carboxylic acid groups can be activated via in situ anhydride formation using Steglich esterification. This method involves converting a monocarboxylic acid to O-acylisourea by combining it with N, N’-dicyclohexylcarbodiimide (DCC), which subsequently transforms into its corresponding anhydride .

Data from esterification of camphoric anhydride and solanesol :

| Entry | DMAP | Time | Yield (%) |

|---|---|---|---|

| 1 | Absent | 2 days | 0 |

| 2 | Present | 2 days | 24 |

Data from direct coupling of this compound and solanesol :

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | CH2Cl2 | Low |

| 2 | DMF | Low |

| 3-5 | Absent | Up to 100 |

Oxidation

This compound is produced via the oxidation of camphor using nitric acid . Historically, this has been a common method for obtaining this compound .

Process of Preparation:

- Oxidizing camphor, borneol, isoborneol, or bornyl chloride with nitric acid in the presence of mercury or mercury salts .

- Cooling the mixture to separate the this compound .

- Centrifuging, washing, and drying the separated acid .

The presence of iron in the nitric acid can further promote the reaction .

Reduction

This compound can be reduced to form diols. Borane complexes can be used to reduce this compound to the corresponding diol . For example, (+)-(1R,3S)-camphoric acid can be reduced using a BH3·SMe2 complex in THF to obtain the diol in 96% yield .

Amide Formation

This compound reacts with diamines to form cyclic amides. The reaction conditions, such as solvent and temperature, affect the yield and type of product formed .

Examples of Amide Formation:

- Reaction with ethylenediamine in phenol yields a tricyclic product .

- Reaction with 1,3-diaminopropane in phenol yields a specific compound .

- Interaction with aromatic diamines leads to benzimidazole derivatives .

Anhydride Formation (Dehydration)

This compound can be dehydrated to form camphoric anhydride . This is a common activation method for the carboxylic acid groups, making them more reactive for subsequent reactions such as esterification .

Use as a Ligand

This compound derivatives can be used as ligands in coordination chemistry. These ligands can give rise to chiral features applicable in materials and life sciences . Amine derivatives of this compound can also be used as ligands for synthesizing copper(I) complexes .

Peracid Formation

This compound can be converted into its peracid form, which can be used for estimating unsaturation in organic compounds .

Applications De Recherche Scientifique

L'acide camphorique a un large éventail d'applications en recherche scientifique :

Mécanisme d'action

Le mécanisme d'action de l'acide camphorique implique l'induction des membres de la famille des canaux cationiques potentiels transitoires des récepteurs et des molécules de signalisation du glutamate, qui jouent un rôle dans la différenciation des ostéoblastes . Cela suggère que l'acide camphorique peut influencer les voies de signalisation cellulaire impliquées dans la formation et le maintien osseux .

Mécanisme D'action

The mechanism of action of camphoric acid involves the induction of transient receptor potential cation channel family members and glutamate signaling molecules, which play a role in osteoblast differentiation . This suggests that this compound may influence cellular signaling pathways involved in bone formation and maintenance .

Comparaison Avec Des Composés Similaires

L'acide camphorique est unique en raison de sa nature chirale et de sa capacité à former divers composés optiquement actifs. Des composés similaires comprennent :

Camphre : Un précurseur de l'acide camphorique, utilisé dans des applications similaires.

Acide camphoronique : Un produit d'oxydation de l'acide camphorique.

Composés polycycliques contenant de l'azote : Formés par la réaction de l'acide camphorique avec des diamines.

Ces composés présentent des similitudes structurales mais diffèrent par leurs propriétés chimiques et leurs applications.

Activité Biologique

Camphoric acid, a bicyclic compound derived from camphor, has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in medicine and agriculture, supported by case studies and research findings.

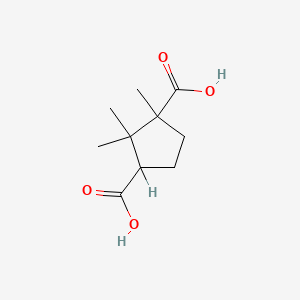

Chemical Structure and Properties

This compound is a derivative of camphor, characterized by its bicyclic structure. Its molecular formula is , and it features two carboxylic acid groups. This unique structure contributes to its biological activity, particularly in the realms of antifungal and osteogenic properties.

Antifungal Activity

Recent studies have highlighted the antifungal potential of this compound and its derivatives. For instance, a study synthesized various this compound-based compounds that exhibited significant antifungal activity against several pathogens, including Physalospora piricola. The most active compounds showed an inhibition ratio of 95% at a concentration of 50 μg/mL .

Table 1: Antifungal Activity of this compound Derivatives

| Compound | Pathogen | Inhibition Ratio (%) | Concentration (μg/mL) |

|---|---|---|---|

| o-Bromophenyl acylhydrazone | Physalospora piricola | 95 | 50 |

| p-Bromophenyl acylhydrazone | Fusarium oxysporum | 90 | 50 |

| p-Methoxyphenyl acylhydrazone | Colletotrichum gloeosporioides | 92 | 50 |

The study utilized scanning electron microscopy (SEM) to assess morphological changes in fungal mycelia, revealing that this compound derivatives caused irregular growth and shriveling of the fungi .

Cytotoxicity and Osteogenic Effects

This compound has also been shown to stimulate osteoblast differentiation. A study conducted on mouse osteoblastic MC3T3-E1 cells demonstrated that this compound significantly induced the expression of markers associated with osteoblast differentiation. This effect was linked to the activation of glutamate signaling pathways and transcription factors such as NF-kappaB and AP-1 .

The mechanism by which this compound promotes osteoblast differentiation involves several key factors:

- Induction of Glutamate Receptors : this compound enhances the expression of glutamate receptor subtypes (NMDAR1, GluR3/4, mGluR8), which are critical for cellular signaling in bone formation.

- Activation of Transcription Factors : The compound activates NF-kappaB and AP-1, which are essential for regulating genes involved in osteogenesis.

Case Studies

- Antifungal Efficacy : A series of experiments tested various this compound derivatives against common phytopathogenic fungi. The results indicated that modifications in the chemical structure significantly influenced antifungal potency, suggesting a structure-activity relationship that could guide future drug design .

- Bone Regeneration : In vivo studies using animal models demonstrated that treatment with this compound enhanced bone healing processes post-fracture. The compound's ability to stimulate osteoblast activity was pivotal in accelerating the regeneration of bone tissue .

Propriétés

IUPAC Name |

1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSPHULWDVZXLIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC1(C)C(=O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870483 | |

| Record name | 1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (±)-Camphoric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.4 mg/mL at 20 °C | |

| Record name | (±)-Camphoric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

560-05-4, 5394-83-2, 19889-42-0, 306279-95-8 | |

| Record name | cis-(1)-Camphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000560054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Camphoric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC126460 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-(±)-camphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Camphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-Camphoric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

202 - 203 °C | |

| Record name | (±)-Camphoric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.